

EBL-3183: A Technical Overview of a Novel Metallo- β -Lactamase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EBL-3183

Cat. No.: B15566160

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBL-3183, also known as InC 2, is a potent, preclinical inhibitor of metallo- β -lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β -lactam antibiotics, including carbapenems.[1][2] As a member of the indole carboxylate (InC) class of inhibitors, **EBL-3183** is being investigated for its potential to restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria.[2][3] This document provides a comprehensive overview of the chemical structure, synthesis, and available data for **EBL-3183**.

Chemical Structure

EBL-3183 is a complex heterocyclic molecule featuring a central indole core, a spirocyclic cyclobutane moiety, and a chiral center. The systematic development of this structure was aimed at optimizing inhibitory activity against key MBLs such as NDM-1 and VIM-1, while improving upon the safety profile of earlier analogues.[2][3][4]

Figure 1: Chemical Structure of **EBL-3183** (InC 2)

The image you are requesting does not exist or is no longer available.

imgur.com

Mechanism of Action

EBL-3183 functions as a metallo- β -lactamase inhibitor.[2][4][5] MBLs are zinc-dependent enzymes that hydrolyze the amide bond in the β -lactam ring of antibiotics, rendering them inactive. **EBL-3183** is designed to bind to the active site of these enzymes, preventing the degradation of co-administered β -lactam antibiotics and thereby restoring their antibacterial activity.[1]

Experimental Protocols: Optimized Synthesis of EBL-3183

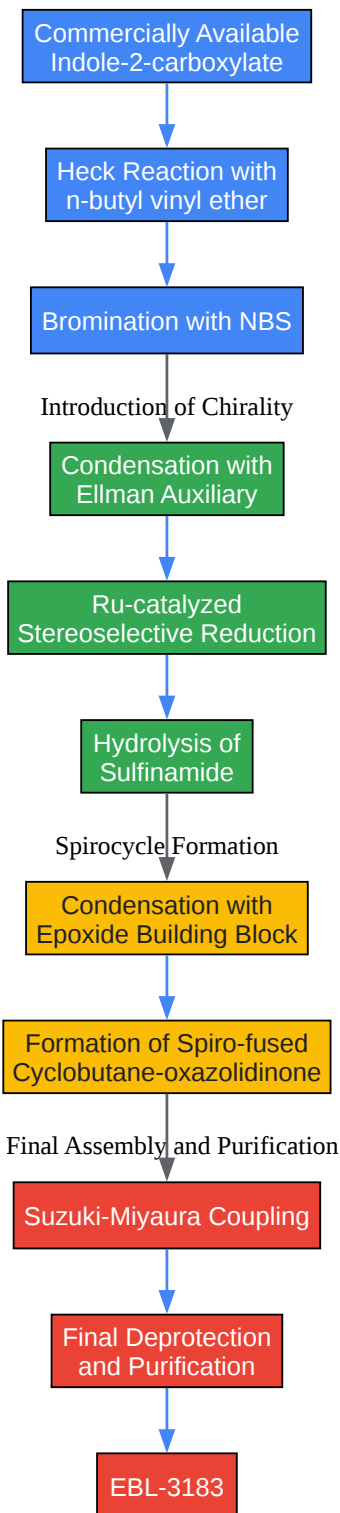
A robust and scalable synthetic route for **EBL-3183** has been developed to enable preclinical studies.[3][4][5] The synthesis commences from a commercially available indole-2-carboxylate and introduces chirality through an Ellman auxiliary approach coupled with a stereoselective reduction catalyzed by ruthenium.[3][4][5] A key architectural feature, the spirocyclic cyclobutane motif, is constructed using a diastereomerically pure epoxide building block.[3][4][5]

The multi-step synthesis has been successfully executed on a kilogram scale, yielding high-purity **EBL-3183** suitable for preclinical evaluation.[3][4][5]

Synthetic Workflow

The overall synthetic strategy for **EBL-3183** can be visualized as a multi-stage process, beginning with the modification of the indole core, followed by the introduction of chirality and the key spirocyclic moiety, and culminating in late-stage functionalization.

Indole Core Functionalization

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **EBL-3183**.

Quantitative Data

The optimized synthesis of **EBL-3183** has been reported with specific yields for key steps, demonstrating the efficiency of the developed process.

Step	Starting Material	Product	Yield (%)	Purity (%)
Heck Reaction	Ethyl 7-bromoindol-2-carboxylate	Acetyl derivative	89	>95
Bromination	Acetyl derivative	Bromoacetyl derivative	94	>98
Sulfinamide Hydrolysis	(S,S)-Sulfinamide intermediate	Chiral amine hydrochloride	79	≥99
Final Purification	Crude EBL-3183	Purified EBL-3183	-	95.3-95.5

Note: This table summarizes key reported yields and purities from the optimized synthesis. For a complete, step-by-step yield analysis, refer to the primary literature.

While detailed in vitro and in vivo efficacy data are anticipated to be published separately, it has been noted that **EBL-3183** demonstrates good potentiation of carbapenems and an improved in vivo safety profile compared to earlier analogs.^{[2][3]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. 【Aladdin】 The process path of EBL-3183: from indole to preclinical inhibitor - Aladdin Scientific [chemicalbook.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Synthesis of Indole Carboxylate Metallo- β -Lactamase Inhibitor EBL-3183 | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- To cite this document: BenchChem. [EBL-3183: A Technical Overview of a Novel Metallo- β -Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566160#what-is-the-chemical-structure-of-eb1-3183]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com